molecular formula C19H19N3OS2 B2592929 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941896-09-9

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2592929
CAS No.: 941896-09-9
M. Wt: 369.5
InChI Key: MCGPXRAZUWRJIG-UHFFFAOYSA-N
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Description

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound designed for research applications, featuring a distinctive molecular architecture that combines a thiazole core with a benzylthioether linker and a pyridylmethylacetamide terminus. This structure classifies it among thiazole-containing scaffolds, which are recognized in medicinal chemistry for their versatile interactions with biological systems. The thiazole ring is a privileged structure in drug discovery, found in molecules with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific substitution pattern on the thiazole ring, particularly at the 2- and 4- positions, is a critical determinant of a compound's biological profile and potency . The incorporation of the (4-methylbenzyl)thio group at the 2-position of the thiazole provides a lipophilic moiety that can influence cell membrane permeability and potential interactions with enzyme pockets. The acetamide linker connected to a pyridin-4-ylmethyl group at the 4-position of the thiazole introduces hydrogen-bonding capability and a potential pharmacophore point for interaction with various biological targets. Researchers can utilize this compound as a key intermediate or a lead molecule in the design and synthesis of new bioactive agents. Its structure presents opportunities for further chemical modification and exploration in high-throughput screening campaigns aimed at identifying modulators of specific enzymes or cellular pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-2-4-16(5-3-14)12-24-19-22-17(13-25-19)10-18(23)21-11-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGPXRAZUWRJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with pyridin-4-ylmethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridine rings can facilitate binding to active sites, while the thioether linkage may enhance lipophilicity and membrane permeability. The compound’s effects are mediated through modulation of specific pathways, such as inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Core Structural Differences

The compound’s key distinguishing features compared to analogs include:

  • Thiazole Core: Unlike triazinoindole-based acetamides (e.g., compounds 23–27 in ), which have fused heterocyclic systems, this compound uses a simpler thiazole ring. The thiazole’s electron-rich nature may improve π-π stacking interactions in target binding .
  • Pyridin-4-ylmethyl Amide: Introduces basicity and hydrogen-bonding capability, contrasting with neutral aryl groups (e.g., 4-bromophenyl in compound 26) .

Comparison with Other Syntheses :

  • describes carboxamide formation using ethyl carboxylates and amines, whereas this compound uses an acetamide linkage, which may improve metabolic stability .
  • highlights triazinoindole-thioacetamides synthesized via acid-amine coupling, suggesting shared purification protocols (e.g., HPLC to achieve >95% purity) .

Inferred Activity from Structural Analogs

While direct data are unavailable, related compounds exhibit:

  • Antimicrobial Activity: Triazinoindole-thioacetamides () and arylpiperazine-thiazole acetamides () show efficacy against Gram-positive bacteria and fungi, with MIC values <10 µM .

Key Differentiators :

  • The pyridinylmethyl group may improve solubility and blood-brain barrier penetration compared to bromophenyl or phenoxy substituents .
  • The absence of a piperazine moiety (cf. ) could reduce off-target effects on adrenergic receptors .

Physicochemical Properties

Predicted Properties

  • LogP : Estimated at ~2.5 (higher than polar carboxamides in but lower than perfluoroalkyl derivatives in ) .
  • Solubility : Moderate aqueous solubility due to the pyridine nitrogen, contrasting with highly lipophilic analogs (e.g., 4-bromophenyl derivatives in ) .

Stability and Metabolism

  • Acetamide vs.
  • Thioether Stability : Resistant to oxidation compared to sulfonyl or sulfonamide groups in other thiazole derivatives .

Comparative Data Tables

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Biological Activity (if available) Reference
Target Compound Thiazole-acetamide 4-Methylbenzylthio, Pyridin-4-ylmethyl N/A -
N-(4-Bromophenyl)-triazinoindole acetamide (26) Triazinoindole-acetamide 5-Methyltriazinoindole, 4-Bromophenyl Antimicrobial (MIC: 8 µM)
2-(4-Pyridinyl)thiazole carboxamide Thiazole-carboxamide 4-Pyridinyl, Methyl Kinase inhibition (IC50: 50 nM)
Arylpiperazine-thiazole acetamide (2a–2f) Thiazole-acetamide Arylpiperazine, 4-Substituted phenyl Antifungal (MIC: 2–10 µM)

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